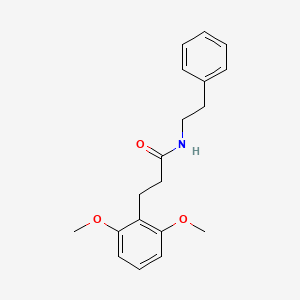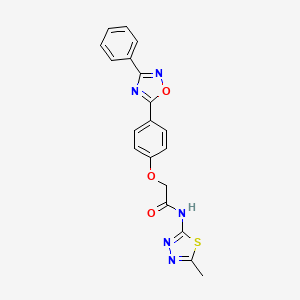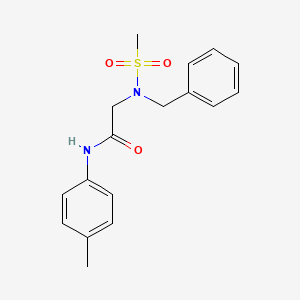
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide, commonly known as BMS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent inhibitory effects on various enzymes and has been extensively studied for its potential applications in treating various diseases. In
Mécanisme D'action
BMS inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. The compound forms a covalent bond with the zinc ion present in the enzyme's active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
BMS has been shown to have potent inhibitory effects on various carbonic anhydrase enzymes, including CA I, II, IV, and IX. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis. BMS has also been shown to have anti-cancer properties, with studies showing that the compound can inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS is its potent inhibitory effects on carbonic anhydrase enzymes. The compound has been extensively studied for its potential applications in treating various diseases, and its mechanism of action is well understood. However, one of the limitations of BMS is its relatively low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on BMS. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the exploration of BMS's potential applications in treating other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, there is a need for further research on the pharmacokinetics and toxicity of BMS to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BMS involves the reaction of p-toluidine with benzyl chloromethyl sulfone in the presence of a base such as potassium carbonate. The reaction yields BMS as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
BMS has been extensively studied for its potential applications in treating various diseases. One of the most promising applications of BMS is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and osteoporosis.
Propriétés
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)18-17(20)13-19(23(2,21)22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRBFDTKOEFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

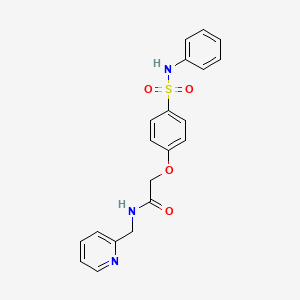

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

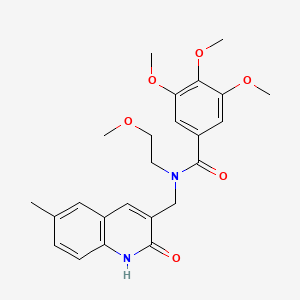
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)


